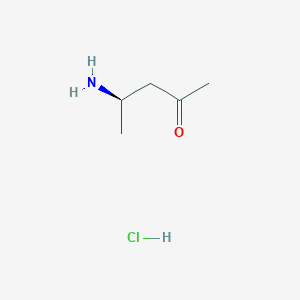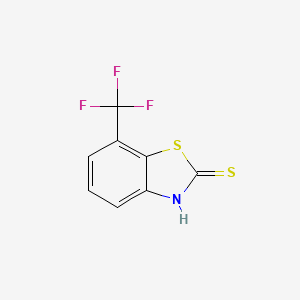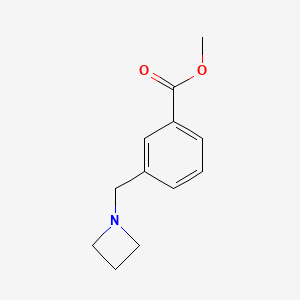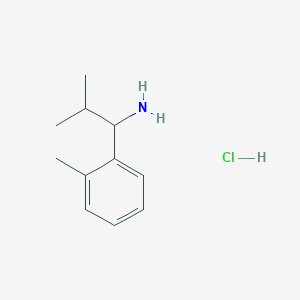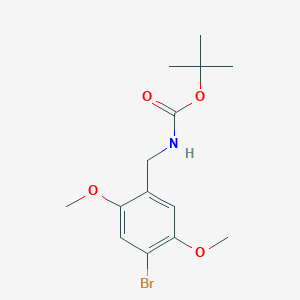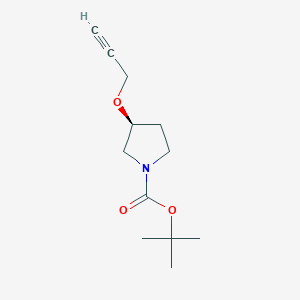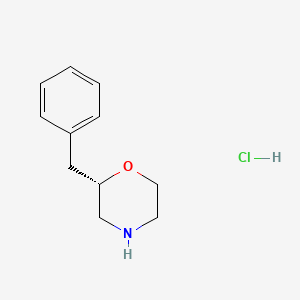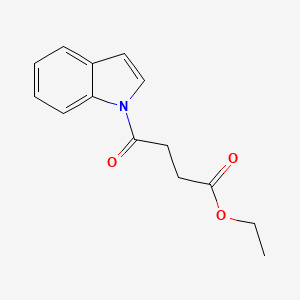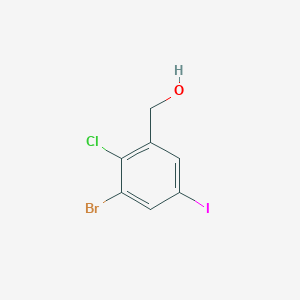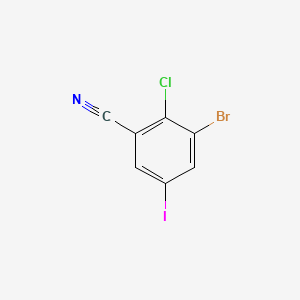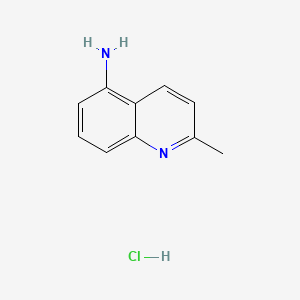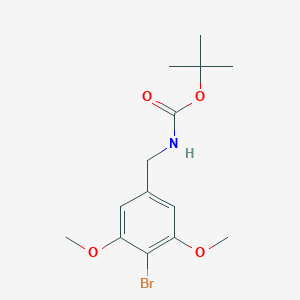
Tert-butyl 4-bromo-3,5-dimethoxybenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-bromo-3,5-dimethoxybenzylcarbamate is an organic compound with the molecular formula C13H17BrO4 It is a derivative of benzoic acid and features a tert-butyl ester group, a bromine atom, and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3,5-dimethoxybenzylcarbamate typically involves the esterification of 4-bromo-3,5-dimethoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3,5-dimethoxybenzylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4-azido-3,5-dimethoxybenzoate or 4-thio-3,5-dimethoxybenzoate derivatives.
Oxidation: Formation of 4-bromo-3,5-dimethoxybenzaldehyde or 4-bromo-3,5-dimethoxybenzoic acid.
Reduction: Formation of 4-bromo-3,5-dimethoxybenzyl alcohol.
Scientific Research Applications
Tert-butyl 4-bromo-3,5-dimethoxybenzylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3,5-dimethoxybenzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromo-3,5-dimethoxybenzoate: Similar structure but lacks the carbamate group.
Tert-butyl 4-bromo-3,5-dimethylbenzoate: Similar structure but has methyl groups instead of methoxy groups.
Tert-butyl 4-bromo-3,5-dimethoxyphenylcarbamate: Similar structure but has a phenyl group instead of a benzyl group.
Uniqueness
Tert-butyl 4-bromo-3,5-dimethoxybenzylcarbamate is unique due to the presence of both the carbamate and ester functional groups, which confer distinct chemical reactivity and biological activity. The combination of bromine and methoxy substituents further enhances its versatility in various chemical transformations and research applications.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-3,5-dimethoxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c1-14(2,3)20-13(17)16-8-9-6-10(18-4)12(15)11(7-9)19-5/h6-7H,8H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYYIRUYESQFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C(=C1)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S)-4-[(2R)-butan-2-yl]-2-[(4S)-4-[(2S)-butan-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole](/img/structure/B8248306.png)
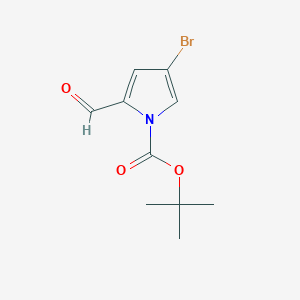
![2,7-Dibromodibenzo[b,d]thiophene](/img/structure/B8248333.png)
